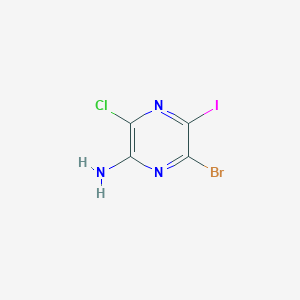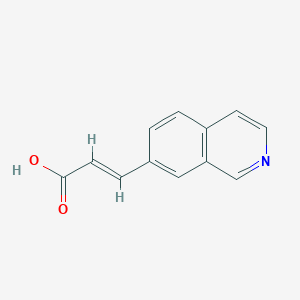
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring with a thiol group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation to form the oxadiazole ring . The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination allows for a wide range of chemical reactivity and potential applications. The thiol group provides additional functionality compared to similar compounds, enabling unique interactions and transformations.
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3 |
InChI Key |
SVJKJQGJQZCEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















